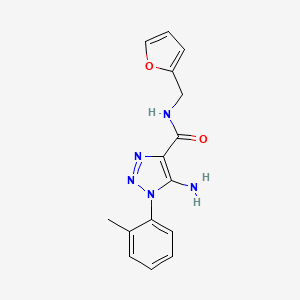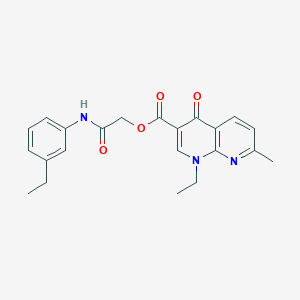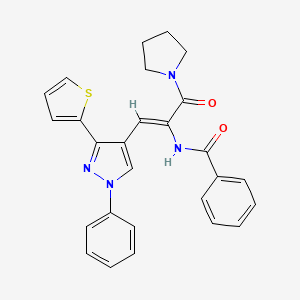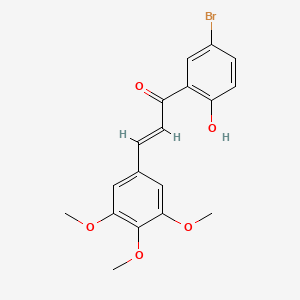
3-Chloro-5-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-ethoxyphenol is a chemical compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 . It is a derivative of phenol, which is a benzene ring substituted with a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group) with chlorine and ethoxy substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Scientific Research Applications
Chemical Synthesis and Drug Development
3-Chloro-5-ethoxyphenol is involved in chemical synthesis and drug development processes. For instance, it has been used in the synthetic process of Tamsulosin Hydrochloride, a medication for treating benign prostatic hyperplasia. The compound was prepared through phase transfer catalysis, demonstrating its importance in pharmaceutical manufacturing due to its stability, high yield, and quality compliance with the European Pharmacopoeia standards (Zhang Jin, 2013). Moreover, this compound derivatives have been explored for their potential biological activities, such as antimicrobial properties, showcasing the compound's versatility in contributing to new therapeutic solutions (Z. Demircioğlu, 2021).
Spectroscopic and Computational Studies
Spectroscopic and computational studies on this compound have provided insights into its molecular properties and interactions. Spectroscopic examination using Density Functional Theory (DFT) calculations has been employed to understand the vibrational modes, molecular orbital analyses, and electrostatic potential surfaces of the compound. These studies are crucial for predicting the reactivity and interaction mechanisms of this compound with other molecules, thereby informing its applications in material science and chemical synthesis (International Journal of Recent Technology and Engineering, 2020).
Environmental and Health Impacts
While the direct environmental and health applications of this compound were not explicitly highlighted in the available research data, compounds with similar structural attributes have been studied for their roles in environmental safety and human health. For instance, chlorophenols and ethoxyphenols have been investigated for their antioxidant, antimicrobial, and potential endocrine-disrupting activities. These studies underline the importance of understanding the biological and environmental impacts of chemical compounds, including derivatives of this compound, to ensure their safe and effective use in various applications (J. Loyo-Rosales et al., 2004).
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxyphenol is not specified in the search results. The mechanism of action for a chemical compound typically refers to its interactions with biological systems, which may not be applicable for this compound. Phenolic compounds, in general, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .
Properties
IUPAC Name |
3-chloro-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMOVIBRNVOAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-carbamoyl-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603737.png)


![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2603741.png)
![3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one](/img/structure/B2603742.png)

![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)

![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)
![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)
![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2603756.png)
